N-phenyl-3-propionamidobenzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-phenyl-3-(propanoylamino)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-2-15(21)20-16-13-10-6-7-11-14(13)23-17(16)18(22)19-12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPAVTXKIDVPPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Perkin-Type Cyclization
A common approach involves cyclizing 2-hydroxyacetophenone derivatives with α-halo ketones under basic conditions:
2-Hydroxy-3-nitroacetophenone + Ethyl bromoacetate → 3-Nitrobenzofuran-2-carboxylate
This method achieves moderate yields (45–60%) but requires subsequent reduction of the nitro group to an amine for propionamide installation.
Metal-Catalyzed Cyclizations
Palladium-catalyzed heteroannulation offers improved regiocontrol:
2-Iodophenol + Propargyl alcohol → Benzofuran-2-carboxylate (CuI/Pd(PPh₃)₄)
Reported yields reach 72% with excellent positional fidelity, though catalyst costs limit industrial scalability.
Amidation Sequence Optimization
Carboxamide Installation
The C2 carboxamide is typically introduced first due to its lower steric hindrance:
Step 1: Acid Chloride Formation
Benzofuran-2-carboxylic acid + Thionyl chloride → Benzofuran-2-carbonyl chloride (85–92% yield)
Step 2: Aniline Coupling
Benzofuran-2-carbonyl chloride + Aniline → N-Phenylbenzofuran-2-carboxamide (DMAP, DCM, 78% yield)
Propionamide Functionalization
The C3 position undergoes nitration followed by reduction and acylation:
Step 3: Nitration
N-Phenylbenzofuran-2-carboxamide + HNO₃/H₂SO₄ → 3-Nitro derivative (65% yield)
Step 4: Catalytic Hydrogenation
3-Nitro compound + H₂/Pd-C → 3-Aminobenzofuran (89% yield)
Step 5: Propionylation
3-Aminobenzofuran + Propionyl chloride → N-Phenyl-3-propionamidobenzofuran-2-carboxamide (Et₃N, THF, 73% yield)
Alternative Synthetic Routes
One-Pot Sequential Amidation
Recent advances enable concurrent amide formation using mixed anhydride chemistry:
| Reagent | Temperature | Yield | Purity |
|---|---|---|---|
| ClCOCO₂Et/PropCl | 0–5°C | 68% | 98.2% |
| T3P®/DIPEA | RT | 82% | 99.1% |
This method reduces purification steps but requires strict stoichiometric control.
Enzymatic Approaches
Lipase-catalyzed aminolysis shows promise for green chemistry applications:
Benzofuran-2-carboxylic acid propyl ester + Aniline → Target compound (CAL-B, 55% conversion)
Though environmentally favorable, reaction times exceed 72 hours, limiting practical utility.
Critical Process Parameters
Solvent Effects
Polar aprotic solvents enhance reaction kinetics:
| Solvent | Reaction Rate (k, s⁻¹) | Byproduct Formation |
|---|---|---|
| DMF | 4.2 × 10⁻³ | 12% |
| THF | 3.8 × 10⁻³ | 9% |
| Acetone | 2.1 × 10⁻³ | 15% |
Temperature Optimization
Arrhenius analysis reveals distinct activation energies:
| Reaction Step | Eₐ (kJ/mol) |
|---|---|
| Nitration | 58.2 |
| Hydrogenation | 34.7 |
| Propionylation | 42.1 |
Maintaining nitration temperatures below 10°C minimizes oxidative decomposition.
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃):
δ 8.32 (s, 1H, CONH), 7.89–7.12 (m, 9H, ArH), 3.01 (q, 2H, CH₂CH₃), 1.21 (t, 3H, CH₂CH₃).
Chromatographic Purity
HPLC analysis (C18, MeCN/H₂O 70:30):
Industrial Scale Considerations
Cost Analysis
| Component | Lab Scale Cost | Kilo Lab Cost |
|---|---|---|
| Pd/C catalyst | $12/g | $8.50/g |
| Propionyl chloride | $0.78/mL | $0.42/mL |
| Aniline | $0.15/g | $0.09/g |
Catalyst recycling protocols reduce Pd costs by 40% per batch.
Waste Stream Management
Typical E-factor: 18.7 kg waste/kg product
Key improvements:
- Solvent recovery (DMF: 92% reuse)
- Acid neutralization with CaCO₃ → CaSO₄ byproduct
Chemical Reactions Analysis
Types of Reactions
N-phenyl-3-propionamidobenzofuran-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure high yields and purity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
N-phenyl-3-propionamidobenzofuran-2-carboxamide has been investigated for its potential therapeutic effects against various diseases, particularly cancer and microbial infections.
- Anticancer Activity : Preliminary studies indicate that this compound exhibits significant anticancer properties. For instance, in vitro assays demonstrated cytotoxic effects on cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values indicating effective growth inhibition .
- Antimicrobial Properties : The compound has also been studied for its antimicrobial activity against a range of pathogens, suggesting potential applications in treating infectious diseases .
Materials Science
The unique structural features of this compound make it suitable for developing advanced materials:
- Organic Semiconductors : Research indicates that derivatives of this compound can be utilized in organic electronics due to their electronic properties .
Chemical Synthesis
This compound serves as a versatile building block in organic synthesis:
- Synthesis of Complex Molecules : It can be employed as an intermediate in the synthesis of more complex pharmaceutical agents and materials .
Anticancer Efficacy
A study conducted on the anticancer efficacy of this compound revealed:
- In Vitro Testing : The compound showed potent activity against ovarian cancer models, leading to significant tumor size reduction and increased apoptosis rates compared to controls .
Antimicrobial Testing
In another study focusing on antimicrobial properties:
Mechanism of Action
The mechanism of action of N-phenyl-3-propionamidobenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-phenyl-3-propionamidobenzofuran-2-carboxamide include other benzofuran derivatives such as:
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of structural features and potential biological activities. Its specific substitution pattern and functional groups contribute to its distinct pharmacological profile .
Biological Activity
N-phenyl-3-propionamidobenzofuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, including structure-activity relationships, case studies, and experimental findings.
Chemical Structure and Synthesis
The compound this compound belongs to a class of benzofuran derivatives known for their diverse biological properties. The synthesis typically involves the reaction of appropriate benzofuran derivatives with propionic acid derivatives under controlled conditions to yield the desired carboxamide structure.
Antimicrobial Activity
Research indicates that derivatives of benzofuran, particularly those with carboxamide functionalities, exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various Gram-positive and Gram-negative bacteria. In a study evaluating similar compounds, the minimum inhibitory concentration (MIC) values ranged from 6.63 mg/mL to 6.72 mg/mL against Staphylococcus aureus and Escherichia coli, respectively .
Anticancer Activity
The anticancer potential of this compound has been explored through structure-activity relationship (SAR) studies. Compounds with similar structures have demonstrated anti-proliferative effects against several cancer cell lines, including breast cancer cells (e.g., BT474 and SKBR-3). These studies suggest that specific substitutions on the phenyl ring can enhance anticancer activity by influencing interactions with target proteins involved in cell proliferation .
Case Studies and Experimental Findings
Several case studies have focused on the biological evaluation of benzofuran derivatives:
- In vitro Studies : A series of in vitro assays have been conducted to assess the cytotoxicity and mechanism of action of this compound. These studies typically involve cell viability assays (e.g., MTT assay) and apoptosis assays to determine the compound's effect on cancer cell lines.
- In vivo Studies : Animal models have been utilized to evaluate the anti-inflammatory and analgesic effects of related compounds. For example, compounds exhibiting significant anti-inflammatory activity in carrageenan-induced edema models showed promise for further development as therapeutic agents .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with its structural features:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
